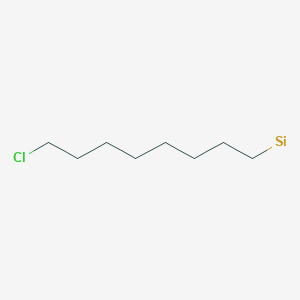

Chlorooctylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Chlorooctylsilane can be synthesized through several methods, including:

Direct Synthesis: This involves the reaction of octyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst.

Hydrosilylation: Another method involves the hydrosilylation of octene with chlorodimethylsilane in the presence of a platinum catalyst.

Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Chlorooctylsilane undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.

Reduction: This compound can be reduced using hydride donors like lithium aluminium hydride to form silanes.

The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds .

Aplicaciones Científicas De Investigación

Chlorooctylsilane has a wide range of applications in scientific research, including:

Surface Modification: It is extensively used for the silylation of surfaces, enhancing the hydrophobicity and chemical resistance of materials like silica and glass.

Polymer Synthesis: This compound is used as a precursor in the synthesis of silicone-based polymers, which are employed in various industries, including electronics, medical devices, and coatings.

Biological Applications: In biology, this compound-modified surfaces are used in the development of biosensors and diagnostic devices due to their improved biocompatibility and stability.

Environmental Protection: The compound is also used in the development of materials for environmental protection, such as coatings that prevent biofouling and corrosion.

Mecanismo De Acción

The mechanism of action of chlorooctylsilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon-chlorine bond in this compound is highly reactive, allowing it to undergo hydrolysis and condensation reactions that result in the formation of siloxane bonds. These reactions are crucial for the functionalization of surfaces and the synthesis of organosilicon compounds .

Comparación Con Compuestos Similares

Chlorooctylsilane can be compared with other chlorosilanes such as:

Chlorotrimethylsilane: Used for similar surface modification applications but has a shorter alkyl chain, resulting in different hydrophobic properties.

Chlorodimethylsilane: Often used in the synthesis of silicone polymers but lacks the longer alkyl chain present in this compound, affecting its reactivity and applications.

Octyltrichlorosilane: Similar in structure but contains three chlorine atoms, making it more reactive and suitable for different types of surface modifications.

This compound is unique due to its specific balance of reactivity and hydrophobicity, making it particularly useful for applications requiring durable and chemically resistant coatings .

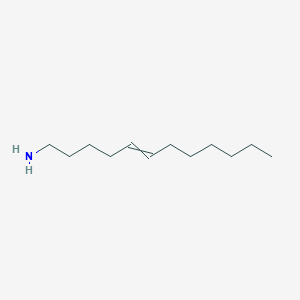

Propiedades

Fórmula molecular |

C8H16ClSi |

|---|---|

Peso molecular |

175.75 g/mol |

InChI |

InChI=1S/C8H16ClSi/c9-7-5-3-1-2-4-6-8-10/h1-8H2 |

Clave InChI |

OWEOCEGXOPVIAY-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCl)CCC[Si] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)

![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)

![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)